[4-(2-Methoxyethyl)phenoxy]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing [4-(2-Methoxyethyl)phenoxy]acetic acid involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate then undergoes a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. Finally, a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen in the presence of a hydrogenation catalyst produces 4-(2-methoxyethyl)phenol, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methoxyethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[4-(2-Methoxyethyl)phenoxy]acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2-Methoxyethyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)acetic acid: Another compound with similar structural features but different functional groups.
4-(2-Methoxyethyl)phenol: A precursor in the synthesis of [4-(2-Methoxyethyl)phenoxy]acetic acid.
(S)-Metoprolol: A compound with a similar phenoxy group but different pharmacological properties.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with a wide range of biological molecules. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-[4-(2-methoxyethyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-7-6-9-2-4-10(5-3-9)15-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRZORLFZNKEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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